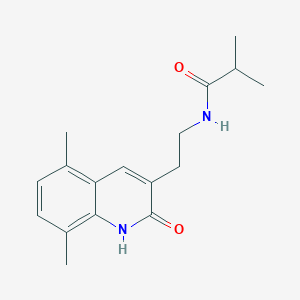

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound might be related to the synthetic methodology of quinolin-2,4-dione derivatives. The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Some other more specialized methods are the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related structure, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis

The chemical reactions of this compound might be related to the reactions of 4-hydroxy-2-quinolones. These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent Development

2,3-Dihydroindole derivatives have been identified as promising agents for the synthesis of compounds with neuroprotective properties . These compounds are particularly valuable in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The ability to synthesize analogs of endogenous hormones like melatonin, which has neuroprotective effects, opens up avenues for creating new medications that could potentially safeguard neuronal health.

Antioxidant Properties

The structural framework of indole derivatives, including our compound of interest, allows for the exploration of antioxidant capabilities . Antioxidants are crucial in combating oxidative stress, a factor in many chronic diseases. Research into the antioxidant properties of these compounds can lead to the development of supplements or drugs that help manage conditions caused by oxidative damage.

Melatonin Receptor Binding Affinity

Indole derivatives have been shown to bind with high affinity to melatonin receptors . This is significant because melatonin plays a central role in regulating circadian rhythms and has various systemic effects. By synthesizing new analogs that can interact with these receptors, researchers can create drugs that modulate sleep patterns, mood, and other bodily functions regulated by melatonin.

Antidepressant and Hypotensive Activities

The compound’s framework is conducive to the development of antidepressant and hypotensive drugs . These activities are essential for managing mental health conditions and cardiovascular diseases. By targeting specific pathways, new therapeutic agents can be developed to provide relief for individuals suffering from depression and high blood pressure.

Anticancer Activity

Indole derivatives have shown potential in anticancer research, with the ability to bind to multiple receptors that are involved in tumor growth and metastasis . Investigating the anticancer properties of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide could lead to novel treatments that target cancer cells more effectively and with fewer side effects.

Antimicrobial and Antiviral Applications

The biological activity of indole derivatives extends to antimicrobial and antiviral effects . These properties are incredibly relevant in the current global context, where there is a constant need for new agents to combat infectious diseases. Research into these applications could result in the development of new drugs to treat a variety of bacterial and viral infections.

Zukünftige Richtungen

The future directions of research on this compound could involve further exploration of its synthesis, reactions, and applications in the synthesis of related heterocycles. Its potential in drug research and development, given the interesting pharmaceutical and biological activities of related compounds, could also be a promising area of study .

Eigenschaften

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-10(2)16(20)18-8-7-13-9-14-11(3)5-6-12(4)15(14)19-17(13)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCKVZHFWGXFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)

![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2862987.png)

![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)

![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)

![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2862996.png)

![2-chloro-N-[4-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2862997.png)

![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)